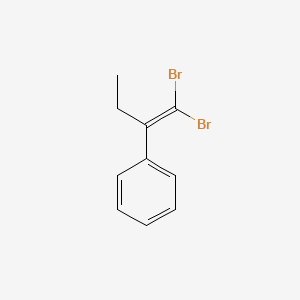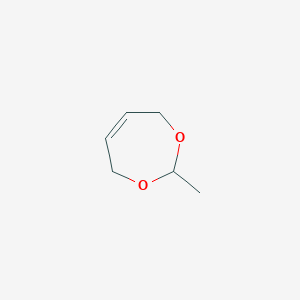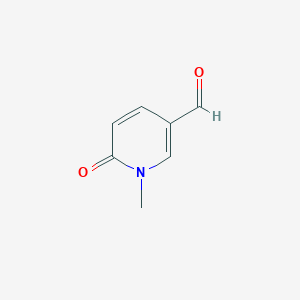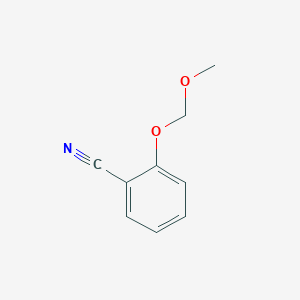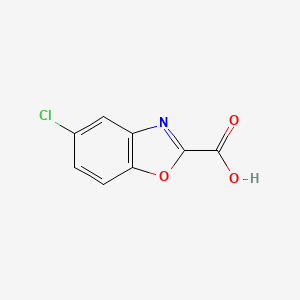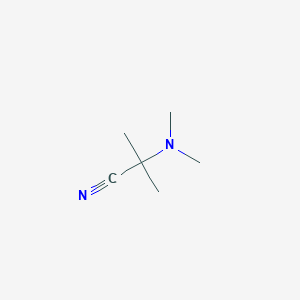
2-(二甲氨基)-2-甲基丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMAMPN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in a variety of reactions, such as Grignard reactions, Wittig reactions, and the synthesis of amines. Additionally, it plays an important role in the synthesis of polymers, catalysts, and other materials.
科学研究应用
-
Polymer Science
- Application : The compound 2-((Dimethylamino)methyl)-4-formyl-6 methoxyphenyl acrylate, which is similar to the one you mentioned, has been used in the creation of thermo-pH responsive polymers .
- Method : This involves preparing new functional monomers and evaluating them using various techniques such as 1H NMR, 13C NMR, FTIR, and UV . The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide has been investigated .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel has been used for the inhibition of pathogenic bacteria .
- Method : The study involved the use of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
-
Polymer Science
- Application : The compound 2-(dimethylamino)ethyl methacrylate/styrene statistical copolymers (poly (DMAEMA- stat -styrene)) with feed compositions fDMAEMA = 80–95 mol%, (number average molecular weights Mn = 9.5–11.2 kg mol −1) were synthesized .
- Method : This involves using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method : The study involved several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
-
Polymer Science
- Application : The compound 2-(dimethylamino)ethyl methacrylate/styrene statistical copolymers (poly (DMAEMA- stat -styrene)) with feed compositions fDMAEMA = 80–95 mol%, (number average molecular weights Mn = 9.5–11.2 kg mol −1) were synthesized .
- Method : This involves using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method : The study involved several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
属性
IUPAC Name |
2-(dimethylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDGSEGTBIWFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440950 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropanenitrile | |
CAS RN |
2273-40-7 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

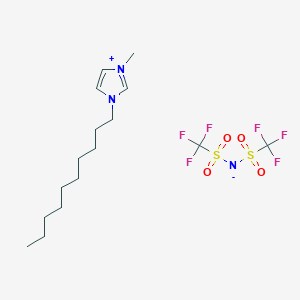
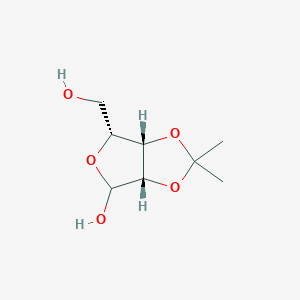
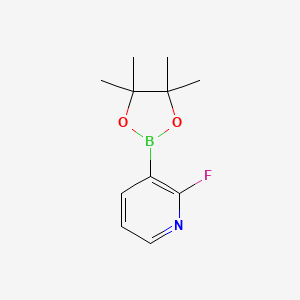
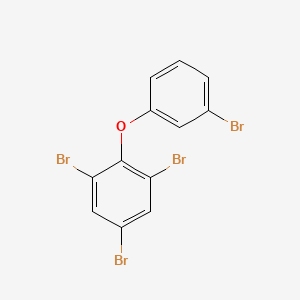
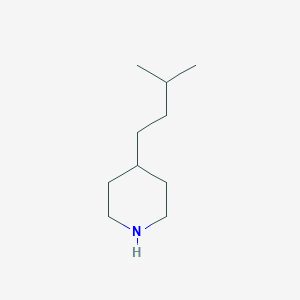
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
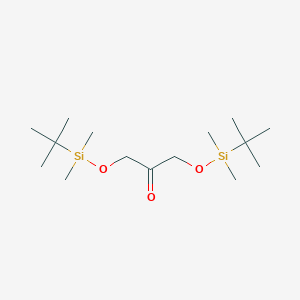
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

